4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine
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Overview
Description
4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions using appropriate piperidine derivatives.
Attachment of Morpholine Ring: The morpholine ring can be attached via nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield reduced quinazoline derivatives .
Scientific Research Applications
4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Research: It is used in studies related to its antimicrobial and antiviral properties.
Chemical Biology: The compound is utilized in research focused on understanding its interactions with various biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell signaling pathways, leading to the suppression of cancer cell growth . The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Vandetanib: A quinazoline derivative used for the treatment of medullary thyroid cancer.
Gefitinib: Another quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).
Erlotinib: Similar to gefitinib, used for the treatment of non-small cell lung cancer.
Uniqueness
4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine is unique due to its specific structural features, which may confer distinct biological activities compared to other quinazoline derivatives. Its combination of the quinazoline core with piperidine and morpholine rings may result in unique interactions with molecular targets, leading to potential therapeutic applications .
Properties
Molecular Formula |
C18H24N4O |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-[4-(3-methylpiperidin-1-yl)quinazolin-7-yl]morpholine |
InChI |
InChI=1S/C18H24N4O/c1-14-3-2-6-22(12-14)18-16-5-4-15(11-17(16)19-13-20-18)21-7-9-23-10-8-21/h4-5,11,13-14H,2-3,6-10,12H2,1H3 |
InChI Key |
NAXDTFBSNBAFNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC=NC3=C2C=CC(=C3)N4CCOCC4 |
Origin of Product |
United States |
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